rac-(1R,2S)-2-(naphthalen-1-yl)cyclopropan-1-amine hydrochloride, trans
CAS No.: 1446486-67-4
Cat. No.: VC11645077
Molecular Formula: C13H14ClN
Molecular Weight: 219.71 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1446486-67-4 |
|---|---|
| Molecular Formula | C13H14ClN |
| Molecular Weight | 219.71 g/mol |
| IUPAC Name | (1R,2S)-2-naphthalen-1-ylcyclopropan-1-amine;hydrochloride |
| Standard InChI | InChI=1S/C13H13N.ClH/c14-13-8-12(13)11-7-3-5-9-4-1-2-6-10(9)11;/h1-7,12-13H,8,14H2;1H/t12-,13+;/m0./s1 |
| Standard InChI Key | KMWMHGPIBUFOLA-JHEYCYPBSA-N |
| Isomeric SMILES | C1[C@H]([C@@H]1N)C2=CC=CC3=CC=CC=C32.Cl |
| Canonical SMILES | C1C(C1N)C2=CC=CC3=CC=CC=C32.Cl |
Introduction
Chemical Identity and Physicochemical Properties
Structural Characteristics
The compound features a cyclopropane ring fused to a naphthalene moiety at the 1-position, with an amine group at the adjacent carbon in the trans orientation. The rigid cyclopropane ring imposes significant steric constraints, while the naphthalene system contributes aromaticity and -stacking potential. The hydrochloride salt forms via protonation of the amine, improving stability and solubility .
Table 1: Physicochemical Properties of rac-(1R,2S)-2-(Naphthalen-1-yl)cyclopropan-1-amine Hydrochloride
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 219.71 g/mol |
| CAS Number | 1820575-60-7 |
| Solubility | Soluble in polar solvents (e.g., water, methanol) |
| Storage Conditions | 2–8°C, protected from light |
Synthesis and Structural Elucidation
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are critical for structural validation. For related cyclopropane derivatives, NMR spectra exhibit distinct splitting patterns due to the cyclopropane ring’s magnetic anisotropy. For instance, (1S,2S)-2-(4-chlorophenyl)cyclopropane-1-carbonitrile shows proton resonances at 7.28 (d, Hz, 2H) for aromatic protons and 2.61 (ddd, Hz, 1H) for cyclopropane protons . Similar patterns are expected for the naphthalen-1-yl analog.
Applications in Medicinal Chemistry
Lead Compound Optimization
The compound’s rigid structure makes it a valuable scaffold for drug discovery. Modifications to the naphthalene ring (e.g., halogenation, alkylation) could tune pharmacokinetic properties. For instance, fluorinated analogs often exhibit improved metabolic stability and blood-brain barrier penetration .
Table 2: Structural Analogs and Their Modifications
| Compound | Substituent | Unique Property |
|---|---|---|
| (1S,2S)-2-(4-Fluorophenyl)cyclopropane | Fluorine | Enhanced metabolic stability |
| (1S,2S)-2-(4-Chlorophenyl)cyclopropane | Chlorine | Increased electrophilicity |
| rac-(1R,2S)-2-(Naphthalen-1-yl)cyclopropane | Naphthalene | Improved -stacking |
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